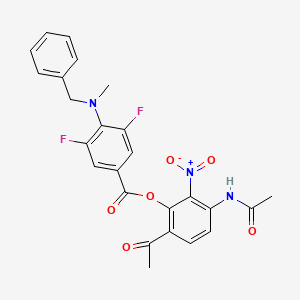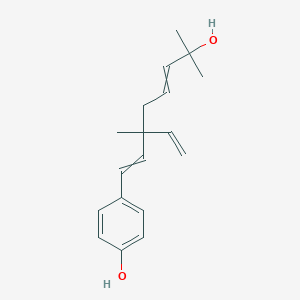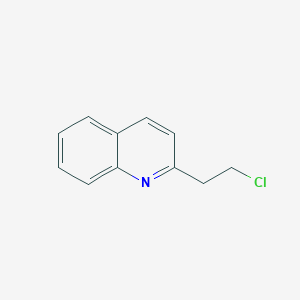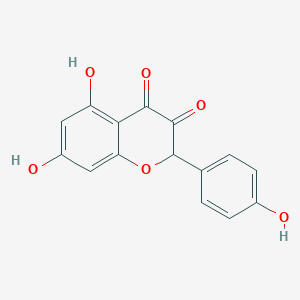
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is structurally characterized by a chromane ring system with hydroxyl groups at positions 5 and 7, and a hydroxyphenyl group at position 2. It is a derivative of chromanone and exhibits significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a three-component reaction where a chromanone derivative is reacted with suitable reagents in the presence of a catalyst such as lipase in ionic liquids . The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as supercritical fluid extraction and crystallization are employed to isolate the compound in its pure form. The use of advanced chromatographic techniques ensures the separation of enantiomers and other impurities .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenyl derivatives. These products often exhibit distinct biological activities and can be further utilized in various applications .
Scientific Research Applications
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel flavonoid derivatives with potential therapeutic properties.
Biology: The compound is studied for its antioxidant and anti-inflammatory activities, making it a candidate for research in cellular protection and disease prevention.
Medicine: It has shown potential in inhibiting cancer cell proliferation by inducing cell cycle arrest and apoptosis.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
- (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is unique due to its specific hydroxylation pattern and the presence of a chromane ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H10O6 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromene-3,4-dione |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,15-18H |
InChI Key |
FMQGOSLZLQKFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


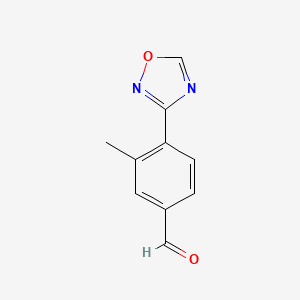
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
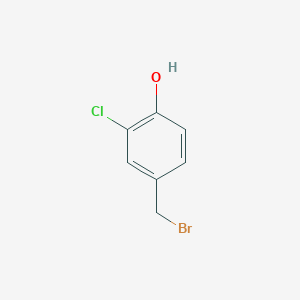
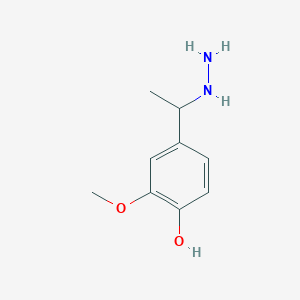
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
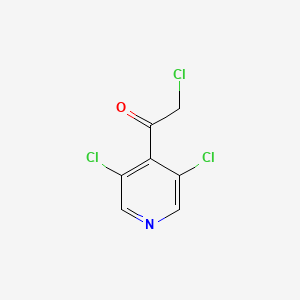
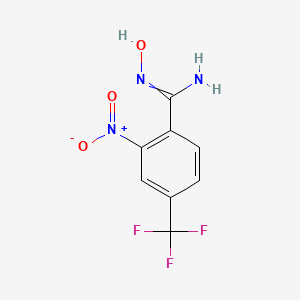
![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
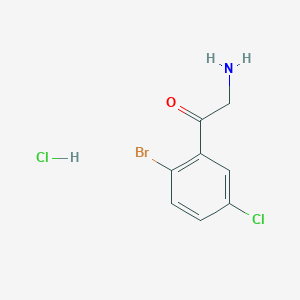
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
